molecular formula C7H3F4NO2 B1410914 2,3-Difluoro-5-nitrobenzodifluoride CAS No. 1804516-11-7

2,3-Difluoro-5-nitrobenzodifluoride

Cat. No. B1410914
CAS RN: 1804516-11-7
M. Wt: 209.1 g/mol
InChI Key: PGOPPGBFGSXUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-nitrobenzodifluoride (DFNB) is a chemical compound with the molecular formula C7H3F4NO2 . It has gained interest in various fields of research and industry due to its unique properties.


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-5-nitrobenzodifluoride consists of seven carbon atoms, three hydrogen atoms, four fluorine atoms, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

2,3-Difluoro-5-nitrobenzodifluoride has a molecular weight of 209.1 g/mol. More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of High-Energy Materials

2,3-Difluoro-5-nitrobenzodifluoride: is utilized in the synthesis of high-energy materials. Researchers have explored its use in creating new melt-cast explosives with dual advantages of high energy and low sensitivity . The compound’s ability to form stable molecular systems with other high-energy components makes it valuable in this field.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the pharmaceutical industry. It’s particularly used in the synthesis of vasokinetic kinin antagonists, which are medications for treating acute pain, neuropathic pain, and inflammatory pain symptoms . Its role in drug design is crucial due to the biological activity of fluorine-containing drugs.

Organic Synthesis

In organic chemistry, 2,3-Difluoro-5-nitrobenzodifluoride is a key reagent for various transformations. It’s involved in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. Its high reduction potential makes it a versatile component in creating complex organic molecules .

Continuous-Flow Chemistry

The compound is synthesized in a continuous-flow millireactor system, which offers a safer and more efficient protocol compared to traditional batch reactors. This method is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration processes .

Material Science

2,3-Difluoro-5-nitrobenzodifluoride: is investigated for its potential applications in material science, particularly in the development of advanced composites and hybrid materials. Its physical and chemical properties could lead to the creation of materials with improved performance characteristics .

Analytical Chemistry

Due to its unique properties, 2,3-Difluoro-5-nitrobenzodifluoride is also used in analytical methods. It can serve as a standard or reference compound in various analytical techniques to determine the presence or concentration of similar compounds in a sample.

Safety and Hazards

While specific safety and hazard information for 2,3-Difluoro-5-nitrobenzodifluoride is not available in the search results, similar compounds often require careful handling to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

properties

IUPAC Name

1-(difluoromethyl)-2,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOPPGBFGSXUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-nitrobenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-5-nitrobenzodifluoride
Reactant of Route 2
2,3-Difluoro-5-nitrobenzodifluoride
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-5-nitrobenzodifluoride
Reactant of Route 4
2,3-Difluoro-5-nitrobenzodifluoride
Reactant of Route 5
Reactant of Route 5
2,3-Difluoro-5-nitrobenzodifluoride
Reactant of Route 6
2,3-Difluoro-5-nitrobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.